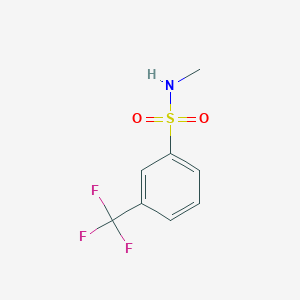

N-methyl-3-(trifluoromethyl)benzenesulfonamide

Descripción general

Descripción

N-methyl-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H8F3NO2S and a molecular weight of 239.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamide structure, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with methylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted benzenesulfonamides or sulfonamides with different nucleophiles.

Oxidation: Products include sulfonic acids or other oxidized derivatives.

Reduction: Products include amines or other reduced forms of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Treatment of Hyperuricemia and Gout

One of the primary applications of N-methyl-3-(trifluoromethyl)benzenesulfonamide is as a therapeutic agent for hyperuricemia and gout. Research indicates that derivatives of this compound can act as inhibitors of the human urate transporter 1 (hURAT1), which is crucial for uric acid reabsorption in the kidneys. By inhibiting this transporter, these compounds can effectively lower serum uric acid levels, which is beneficial for patients suffering from gout and related conditions.

A study highlighted the efficacy of a specific derivative, demonstrating a significant reduction in uric acid levels with an IC50 value indicating potent inhibition at low concentrations. The results are summarized in the following table:

| Compound | IC50 (nM) |

|---|---|

| This compound | 18 |

| Benzbromarone | 407 |

| Other derivatives | Varies |

The ability to reduce uric acid levels without severe side effects presents a promising avenue for developing new gout treatments, particularly given the limitations of existing medications such as allopurinol and febuxostat, which have significant side effects and variable efficacy .

1.2 Cancer Therapy

This compound has also been investigated for its potential anticancer properties. The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate cellular membranes and interact with biological targets. This modification has been shown to increase the potency of certain compounds against cancer cell lines.

For instance, studies have indicated that compounds with similar structural features can inhibit the growth of prostate carcinoma cells (LNCaP), particularly those resistant to traditional antiandrogen therapies. The mechanism involves antagonism of androgen receptors, suggesting that this compound could be developed further as an anti-cancer agent .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Research has shown that modifications to the sulfonamide group and variations in the trifluoromethyl substitution can significantly affect biological activity.

Key Findings:

- The presence of a trifluoromethyl group at the meta position enhances the compound's potency.

- Variations in substituents on the benzene ring can lead to improved selectivity and reduced toxicity.

- Compounds designed with these modifications have shown promising results in both anti-inflammatory and anticancer assays .

Mecanismo De Acción

The mechanism of action of N-methyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

3-(trifluoromethyl)benzenesulfonamide: Lacks the N-methyl group, which can affect its reactivity and biological activity.

N-phenyl-3-(trifluoromethyl)benzenesulfonamide: Contains a phenyl group instead of a methyl group, leading to different chemical and biological properties.

Uniqueness

N-methyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the N-methyl and trifluoromethyl groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-methyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes. The sulfonamide moiety is known to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. This inhibition can lead to alterations in pH regulation and fluid balance in cells.

Target Enzymes:

- Carbonic Anhydrase: Involved in the regulation of pH and bicarbonate levels.

- Dihydropteroate Synthase (DHPS): A target for antimalarial drug development, where sulfonamides are known to disrupt folate synthesis in bacteria and protozoa .

Mode of Action:

this compound likely binds to the active sites of these enzymes, thereby inhibiting their function. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and overall bioactivity.

Antimicrobial Properties

Sulfonamides, including this compound, are recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital pathway for bacterial proliferation. The trifluoromethyl group may enhance these effects through increased binding affinity to bacterial enzymes involved in folate metabolism.

Anticancer Potential

Research has indicated that compounds with trifluoromethyl groups can exhibit significant anticancer activities. For instance, similar derivatives have shown promise against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The introduction of the trifluoromethyl group has been associated with improved potency compared to non-fluorinated analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

-

Antimicrobial Activity:

- A study demonstrated that sulfonamides exhibit potent inhibitory effects on bacterial growth, supporting their use as antimicrobial agents. The incorporation of the trifluoromethyl group was found to enhance these properties significantly.

-

Anticancer Studies:

- In vitro assays showed that derivatives containing trifluoromethyl groups had IC50 values significantly lower than their non-trifluoromethylated counterparts, indicating higher efficacy against cancer cell lines . For example, a compound similar to this compound exhibited an IC50 value of 2.63 μM against MCF-7 cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption: Enhanced lipophilicity due to the trifluoromethyl group may facilitate better absorption across cellular membranes.

- Distribution: The compound's distribution in biological systems could be affected by its ability to bind to plasma proteins and its solubility characteristics.

- Metabolism: Further studies are needed to elucidate the metabolic pathways involved in the breakdown of this compound and its potential metabolites.

Propiedades

IUPAC Name |

N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWSVFJWWNNYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429164 | |

| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882423-09-8 | |

| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.